molecular formula C4H4ClF4NO2S B2923884 3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride CAS No. 1934807-93-8

3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride

Cat. No. B2923884
CAS RN: 1934807-93-8
M. Wt: 241.58
InChI Key: SQYJWDSJLAKOQC-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride is a chemical compound with the molecular formula C4H4ClF4NO2S and a molecular weight of 241.59 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H4ClF4NO2S/c5-13(11,12)10-1-3(6,7)4(8,9)2-10/h1-2H2 .

Scientific Research Applications

Catalysis and Synthesis

  • Novel ionic liquids like sulfonic acid functionalized pyridinium chloride have been synthesized for use as efficient, homogeneous, and reusable catalysts in organic synthesis processes. These catalysts facilitate solvent-free reactions, such as the synthesis of tetrahydrobenzo[a]-xanthen-11-ones through multi-component condensation, highlighting their potential in green chemistry applications (Moosavi‐Zare et al., 2013).

Materials Science

  • The development of novel soluble fluorinated polyamides containing pyridine and sulfone moieties demonstrates the potential of incorporating sulfone and fluoride groups into polymers to enhance their properties. These materials exhibit high thermal stability, low dielectric constants, and high transparency, making them suitable for electronic applications (Liu et al., 2013).

Pharmaceutical Chemistry

  • Sulfonyl fluoride-based compounds have been explored as potential 18^{18}F labeling agents for positron emission tomography (PET) chemistry. The ability to prepare these compounds in aqueous conditions at room temperature offers advantages in the development of radiopharmaceuticals, highlighting the utility of sulfonyl chloride derivatives in medical imaging (Inkster et al., 2012).

Green Chemistry

  • The catalytic decarboxylative radical sulfonylation process, utilizing sulfinates, represents a significant advancement in the synthesis of sulfones, a key structural motif in pharmaceuticals and agrochemicals. This method offers a redox-neutral protocol with broad substrate scope, demonstrating the importance of sulfonyl chloride derivatives in sustainable synthetic methodologies (He et al., 2020).

Medicinal Chemistry

  • Heterocyclic sulfonamides and sulfonyl fluorides synthesized using sulfur-functionalized aminoacrolein derivatives offer a selective approach for the development of novel pharmaceuticals. These compounds, through efficient synthesis protocols, contribute to the exploration of new drug candidates, showcasing the versatility of sulfonyl chloride derivatives in drug discovery (Tucker et al., 2015).

properties

IUPAC Name

3,3,4,4-tetrafluoropyrrolidine-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClF4NO2S/c5-13(11,12)10-1-3(6,7)4(8,9)2-10/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYJWDSJLAKOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1S(=O)(=O)Cl)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClF4NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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